

metal chelation protocols using 2,6-dihydroxybenzamide ligands

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Compound of Interest

Compound Name: 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS No.: 59012-57-6
Cat. No.: B13964990

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Application Note: Physicochemical and Biological Evaluation of 2,6-Dihydroxybenzamide (2,6-DHB) Iron Chelators

Abstract

This technical guide outlines the standardized protocols for evaluating 2,6-dihydroxybenzamide (2,6-DHB) ligands.[1] Unlike their 2,3-dihydroxy (catecholate) counterparts which bind via vicinal hydroxyls, 2,6-DHB ligands typically coordinate Fe(III) via a salicylate-mode (amide carbonyl oxygen + phenolate oxygen), forming a six-membered chelate ring.[1] This structural distinction necessitates specific characterization protocols to account for their unique protonation equilibria and solubility profiles. This guide covers solution thermodynamics, stoichiometry determination, and biological siderophore-mimicry assessment.[1]

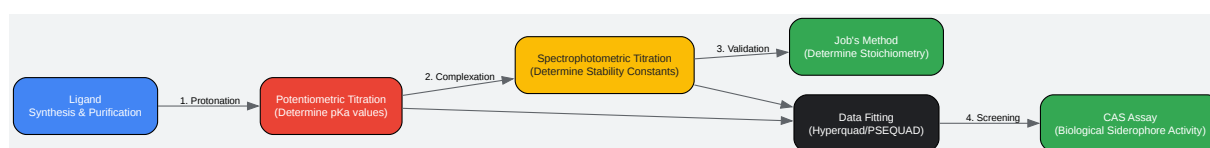
Part 1: Chemical Principles & Evaluation Workflow

The evaluation of a new chelator requires a linear workflow establishing protonation states prior to metal binding affinity.

Coordination Chemistry Insight

- **Ligand Topology:** 2,6-DHB ligands possess two phenolic hydroxyls ortho to the amide moiety.
- **Binding Mode:** The primary coordination mode for Fe(III) is bidentate (O,O) involving the deprotonated phenolate oxygen and the amide carbonyl oxygen.
- **Stoichiometry:** To satisfy the octahedral coordination geometry of Fe(III), three ligand units typically bind one metal ion (ML_3), resulting in a neutral or charged complex depending on the ligand's periphery.

Experimental Workflow Diagram



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Figure 1: Sequential workflow for the physicochemical characterization of novel iron chelators.

Part 2: Physicochemical Characterization Protocols

Protocol A: Potentiometric Titration (pKa Determination)

Purpose: To determine the acid dissociation constants (pKa) of the phenolic hydroxyls. These values are mathematical prerequisites for calculating metal stability constants.

Reagents:

- **Ligand Stock:** 2 mM in degassed water (or DMSO/H₂O mix if insoluble).^[1]
- **Titrant:** 0.1 M KOH (standardized against KHP), carbonate-free.

- Supporting Electrolyte: 0.1 M KCl (to maintain constant ionic strength).
- Inert Gas: High-purity Argon or Nitrogen (scrubbed).[1]

Procedure:

- Setup: Calibrate the glass electrode (pH 4.0, 7.0, 10.0) at 25.0 °C.[1][2]
- Solution Prep: In a thermostated (25 °C) titration vessel, add:
 - 20 mL of 0.1 M KCl.
 - Aliquot of ligand stock (final conc: 0.5 – 1.0 mM).[1]
 - Acidify to pH ~2.5 using standardized HCl.
- Titration: Titrate with 0.1 M KOH using an automatic burette (increment: 0.005 mL).
 - Critical Step: Maintain an inert atmosphere (Ar blanket) to prevent oxidation of the phenolates at high pH.
- Termination: Stop titration when pH reaches 11.0.
- Analysis: Plot pH vs. Volume of Base. Use non-linear least squares software (e.g., Hyperquad) to refine pKa values.[1]

Expected Results:

- pKa1 (Phenol 1): ~7.5 – 8.5 (Lower than phenol due to H-bond with amide).[1]
- pKa2 (Phenol 2): >10.5 (Often difficult to determine precisely in aqueous solution).[1]

Protocol B: pH-Dependent Spectrophotometric Titration (Stability Constants)

Purpose: To determine the Fe(III) binding affinity (log

).[1][3] Direct potentiometry is often impossible for Fe(III) due to precipitation; UV-Vis detects the distinct Ligand-to-Metal Charge Transfer (LMCT) bands.[1]

Reagents:

- Fe(III) Stock: 0.05 M FeCl₃ in 0.1 M HCl (standardized).[1]
- Buffer Systems: MES (pH 5.5-6.5), HEPES (pH 7.0-8.0), CHES (pH 8.5-10.0).[1] Note: Avoid phosphate or citrate as they compete for iron.

Procedure (Batch Method):

- Preparation: Prepare a series of 15 samples.
 - Fixed: Ligand concentration (e.g., 200 μM) and Fe(III) concentration (e.g., 20 μM). Ratio L:M = 10:1 to ensure full coordination.
 - Variable: pH (adjusted from 2.0 to 10.0 using HCl/KOH).
- Equilibration: Allow samples to stand for 2-4 hours at 25 °C. Kinetics of Fe(III) complexation can be slow.
- Measurement: Record UV-Vis spectra (300–700 nm) against a ligand-only blank.
- Observation:
 - Look for the emergence of LMCT bands (typically 450–550 nm for salicylate modes).
 - Isosbestic Points: The presence of clear isosbestic points indicates a clean equilibrium between two species (e.g., free iron ML complex).

Data Analysis: Use the absorbance data at

and the known pK_a values (from Protocol A) to solve the mass balance equations for

Protocol C: Job's Method of Continuous Variation

Purpose: To verify the metal-to-ligand stoichiometry (e.g., 1:3).[1]

Procedure:

- Stock Solutions: Prepare equimolar solutions (e.g., 1.0 mM) of Fe(III) and Ligand in a buffer (pH 7.4, HEPES).
- Mixing: Prepare a series of samples where the total molar concentration () is constant, but the mole fraction () varies from 0 to 1.[1]
 - Example: Sample 1 (0 mL Fe + 10 mL L), Sample 5 (5 mL Fe + 5 mL L), etc.[1]
- Measurement: Measure Absorbance at the of the complex (determined in Protocol B).
- Plotting: Plot Absorbance vs. Mole Fraction of Ligand ().
- Interpretation: The peak of the curve indicates the stoichiometry.
 - 1:1 complex.
 - 1:2 complex.
 - 1:3 complex (Expected for 2,6-DHB).[1]

Part 3: Biological Efficacy (Siderophore Mimicry)[1]

Protocol D: Chrome Azurol S (CAS) Assay

Purpose: A universal colorimetric assay to detect iron mobilization. The ligand must remove Fe(III) from the blue CAS-Fe dye complex, turning it orange.[1]

Reagents:

- CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water.
- Fe Solution: 1 mM FeCl₃ in 10 mM HCl.

- HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.
- Preparation: Mix 10 mL Fe solution + 50 mL CAS solution. Slowly add this to 40 mL HDTMA solution. Dilute to 100 mL. Result: Dark Blue Solution.

Procedure (Liquid Assay):

- Reference: Mix 0.5 mL CAS Reagent + 0.5 mL Buffer (blank). Measure Absorbance at 630 nm ().
- Sample: Mix 0.5 mL CAS Reagent + 0.5 mL Ligand solution (various concentrations).
- Incubation: Incubate at Room Temp for 1–4 hours (equilibrium is slow for high-affinity ligands).
- Measurement: Measure Absorbance at 630 nm ().
- Calculation:

Interpretation:

- A decrease in (color shift Blue Orange) confirms the ligand competes successfully for Iron(III).^[1]

Part 4: Data Reporting & Reference Values

When reporting your results, summarize the thermodynamic parameters in a table format.

Table 1: Expected Thermodynamic Parameters for 2,6-DHB Analogues

Parameter	Symbol	Typical Value Range	Significance
Acidity Constant 1		7.5 – 8.5	Deprotonation of 1st phenol (facilitated by H-bond).[1]
Acidity Constant 2		10.5 – 11.5	Deprotonation of 2nd phenol.[1]
Stability Constant		18 – 25	Overall stability for complex.[1]
pFe		15 – 20	Free iron concentration at pH 7.4 (Standard comparison metric).[1]

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